Diethylaminoacetylene

Description

Historical Context and Seminal Discoveries of Diaminoacetylenes

The chemistry of nitrogen-substituted alkynes, or ynamines, has a rich history marked by early challenges and eventual breakthroughs. The first attempt to synthesize an ynamine was documented by J. Bode in 1892, though this and other early reports were later found to be erroneous. nih.govnih.gov The field saw a pivotal development in 1958 when Zaugg and colleagues at Abbott Laboratories reported the first accidental, yet confirmed, synthesis of an ynamine. nih.govnih.gov This discovery was followed by the work of H. G. Viehe, who in 1963 developed the first general methods for ynamine synthesis, significantly broadening their accessibility and paving the way for extensive study of their reactivity. nih.gov

Diethylaminoacetylene belongs to a specific subgroup known as diaminoacetylenes (DAAs), which feature two nitrogen atoms bonded to the alkyne carbons. These compounds are recognized as a particularly electron-rich and highly reactive class of alkynes. nih.gov Their synthesis has been achieved through methods like the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, a classic reaction involving the rearrangement of a vinyl carbene to an alkyne, first reported in 1894. nih.govyoutube.com Despite their synthetic potential, the high reactivity of DAAs, which makes them sensitive and sometimes difficult to handle, meant they received comparatively less attention than their more stable counterparts, ynamides (N-acyl ynamines), for many years. nih.govsigmaaldrich.com However, the development of new synthetic routes and a deeper understanding of their chemistry has led to a renewed interest in DAAs in recent decades. nih.gov

Significance as an Electron-Rich Alkyne in Organic and Organometallic Synthesis

The defining characteristic of this compound is its status as an "electron-rich" alkyne. The lone pair of electrons on the nitrogen atom engages in conjugation with the π-system of the triple bond. This electronic delocalization increases the electron density of the alkyne, rendering the β-carbon strongly nucleophilic. Consequently, this compound readily reacts with a wide range of electrophiles.

This enhanced nucleophilicity makes it a powerful building block in organic synthesis. It participates in numerous transformations, including cycloaddition reactions and the formation of various heterocyclic systems. A key application is its use as a potent dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.org In these reactions, the electron-rich this compound reacts with an electron-poor diene, such as a tetrazine or a 2-pyrone, to construct complex cyclic scaffolds. nih.govnih.gov This reactivity is highly valued for its efficiency and frequent high degree of regio- and stereoselectivity. mdpi.comresearchgate.net

Furthermore, this compound reacts with electrophilic reagents like carbon disulfide to form zwitterionic intermediates that can be trapped to produce sulfur-containing heterocycles, such as thiophenes. rsc.org In organometallic chemistry, its ability to act as a ligand for transition metals has opened avenues for creating novel complexes and catalytic systems. nih.gov

Table 1: Representative Reactions of this compound

| Diene/Electrophile | Reaction Type | Product Class | Ref. |

| Electron-deficient tetrazines | Inverse-Electron-Demand Diels-Alder | Pyridazines | nih.gov |

| 2-Pyrones | Diels-Alder Cycloaddition | Substituted benzenes (after CO₂ extrusion) | nih.gov |

| Carbon Disulfide (CS₂) | Nucleophilic Addition / Cyclization | Thiophene derivatives | |

| Azides | 1,3-Dipolar Cycloaddition | Triazoles |

Scope and Research Trajectories of this compound Chemistry

Current research on this compound and related DAAs is focused on harnessing their potent reactivity for advanced applications in synthesis and materials science. The development of robust, general, and scalable synthetic methods remains a priority, aiming to make these powerful reagents more accessible for broader use. nih.gov

A significant trajectory is the continued exploration of their role in cycloaddition reactions to build molecular complexity rapidly. The inverse-electron-demand Diels-Alder reaction, in particular, is being leveraged as a "click reaction" due to its high efficiency, speed, and orthogonality, finding applications in bioconjugation and chemical biology. nih.gov Researchers are designing sequential cycloaddition cascades to assemble intricate polycyclic and heterocyclic systems that are relevant to natural product synthesis and medicinal chemistry. nih.gov

In the realm of organometallic chemistry, the coordination chemistry of DAAs is an expanding field. These compounds serve as unique ligands that can stabilize various transition metal centers, leading to catalysts with novel reactivity or electronic properties. nih.gov The exploration of the dimerization and polymerization of DAAs is another active area, with the potential to create novel conjugated polymers and materials with interesting electronic and optical properties. The overarching goal of current research is to transform the high, often challenging, reactivity of this compound from a limitation into a powerful tool for modern chemical innovation.

Structure

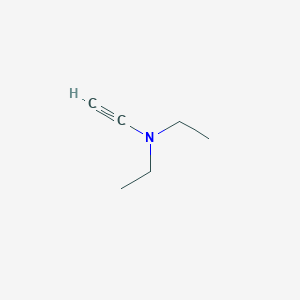

2D Structure

Properties

IUPAC Name |

N-ethyl-N-ethynylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-4-7(5-2)6-3/h1H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUJRAHVBREFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314694 | |

| Record name | N,N-Diethylethynamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4231-38-3 | |

| Record name | N,N-Diethylethynamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylethynamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Organometallic Reactivity of Diethylaminoacetylene

Complexation with Transition Metals

The coordination of diethylaminoacetylene to transition metals is a foundational aspect of its organometallic chemistry. The electron-rich nature of the acetylene (B1199291) and the influence of the diethylamino group dictate its bonding and reactivity within the coordination sphere of a metal. youtube.com This section explores the complexation of this compound with specific transition metals, highlighting the resulting structures and their subsequent chemical transformations.

Palladium Complexes and Cyclooligomerization Pathways

Palladium complexes have proven to be effective catalysts and reagents in organic synthesis, and their interactions with this compound are no exception. These interactions lead to the formation of various organopalladium species and can facilitate catalytic cyclooligomerization reactions.

The reaction of this compound with binuclear palladium(I) complexes, such as [Pd2Cl2(μ-dppm)2] (where dppm is bis(diphenylphosphino)methane), initiates a cascade of organometallic transformations. These reactions are sensitive to the stoichiometry of the reactants and the reaction conditions, leading to a variety of products. The initial step typically involves the coordination of the acetylene to the palladium centers, followed by subsequent insertion and coupling reactions.

A notable outcome of the reaction between this compound and palladium complexes is the formation of methylene-bridged palladium species. nih.gov This transformation involves the activation of the dppm ligand, a common bridging phosphine (B1218219) in bimetallic complexes. The reaction pathway can lead to the cleavage of a P-C bond within the dppm ligand and the subsequent formation of a new palladium-carbon bond, resulting in a complex where a methylene (B1212753) group bridges two palladium atoms.

One of the most significant applications of palladium in the context of this compound chemistry is the catalytic cyclotrimerization to form hexakis(diethylamino)benzene. This reaction involves the palladium-mediated assembly of three this compound molecules into a substituted benzene (B151609) ring. The catalytic cycle is thought to proceed through a series of oxidative coupling and reductive elimination steps at the palladium center, ultimately yielding the highly substituted aromatic product and regenerating the active palladium catalyst.

Molybdenum and Tungsten Complexes

Molybdenum and tungsten, belonging to Group 6 of the periodic table, exhibit rich and diverse coordination chemistry. Their interactions with this compound lead to the formation of stable organometallic complexes with interesting structural and electronic properties.

The synthesis of bis(diethylamino)acetylene complexes of molybdenum(II) and tungsten(II) has been achieved, providing insights into the bonding of ynamines to these early transition metals. These complexes are typically prepared by reacting a suitable metal precursor with this compound. X-ray crystallographic studies of these compounds reveal the coordination geometry around the metal center and the bonding parameters of the coordinated acetylene ligand. The diethylamino group significantly influences the electronic properties of the alkyne, which in turn affects the nature of the metal-ligand bond. Research into related tungsten-acetylene complexes has provided models for understanding enzymatic processes, such as those catalyzed by acetylene hydratase. nih.govnih.gov Similarly, studies on molybdenum-acetylene complexes have offered bioinspired models and have been characterized through various spectroscopic methods. nih.govbohrium.com

Carbyne-Carbyne Coupling Reactions Mediated by Tungsten Complexes

The coupling of carbyne ligands at a single metal center represents a significant transformation in organometallic chemistry. Research into the reactivity of tungsten carbyne complexes with ynamines, such as this compound, has provided valuable insights into these processes. When tungsten(II) carbyne complexes are reacted with bis(diethylamino)acetylene, a carbyne-carbyne coupling reaction can be induced, leading to the formation of new metallacyclic structures. umn.edu This reaction underscores the ability of the tungsten center to mediate the formation of new carbon-carbon bonds between highly reactive carbyne fragments.

The nature of the supporting ligands on the tungsten center, as well as the substituents on the carbyne and acetylene, can influence the outcome of the reaction. For instance, the reaction of tungsten alkylidyne complexes with diaminoacetylenes can lead to the formation of metallacyclobutadiene complexes. nih.gov These reactions highlight the versatility of tungsten complexes in promoting complex organic transformations.

Formation of Paramagnetic Metallacyclobutadienes with Alkylidyne Complexes

The reaction of tungsten alkylidyne complexes with this compound can lead to the formation of metallacyclobutadiene complexes. nih.gov In a notable departure from the typically observed diamagnetic nature of such complexes, the reaction of specific molybdenum alkylidyne complexes with diaminoacetylenes has been shown to produce paramagnetic metallacyclobutadienes. nih.gov

Specifically, the reaction of the molybdenum alkylidyne complex [MesC≡Mo{OCMe(CF₃)₂}₃] with diaminoacetylenes like N,N,N',N'-tetraethyl-1,2-diaminoacetylene results in the formation of paramagnetic metallacyclobutadiene (MCBD) complexes. nih.gov These complexes are best described as Mo(IV) species that contain an anionic diaminodicarbene ligand. nih.gov This finding is significant as it demonstrates that the electronic properties of the resulting metallacycle can be tuned by the choice of both the metal and the acetylene substituent. While this specific example involves molybdenum, it provides a strong precedent for the potential formation of analogous paramagnetic tungstenacyclobutadienes.

Gold and Rhodium Complexes

Generation and Characterization of Four-Membered Cyclic Bent Allene (B1206475) (CBA) Ligands

The reaction of this compound with specific gold and rhodium precursors can lead to the formation of complexes containing four-membered cyclic bent allene (CBA) ligands. researchgate.netnih.gov These ligands are a unique class of carbene-like molecules where the typical linear geometry of an allene is significantly distorted. google.comuea.ac.uk The bending is induced by "push-push" substitution patterns that polarize the electron density within the allene framework. google.com

The synthesis of an extremely bent acyclic allene, sometimes referred to as a "carbodicarbene," has been reported, and it has been shown to act as a strong donor ligand for transition metals. nih.gov These bent allenes can be characterized by various spectroscopic techniques and X-ray crystallography, which reveal the extent of the C-C-C bond angle distortion. researchgate.net The unique electronic and steric properties of CBA ligands make them intriguing components in the design of novel organometallic complexes. researchgate.netnih.gov

Applications of CBA Ligands in Homogeneous Catalysis Research

The strong donor properties and unique stereochemistry of cyclic bent allene (CBA) ligands make them promising candidates for applications in homogeneous catalysis. google.comnih.gov Gold(I) complexes, in particular, have been extensively studied in the context of activating unsaturated carbon-carbon bonds. nih.gov The electronic character of the ligands attached to the gold center plays a crucial role in the catalytic activity.

While specific applications of gold and rhodium complexes bearing CBA ligands derived from this compound are still an emerging area of research, the general principles of ligand design in homogeneous catalysis suggest their potential. The strong electron-donating nature of CBA ligands can influence the reactivity and selectivity of the metal center in catalytic transformations. researchgate.net Research in this area continues to explore the synthesis and catalytic utility of these novel organometallic species. uea.ac.uk

Iron Complexes: Synthesis of Tetraamino-Cyclopentadienone Species

The reaction of iron carbonyl complexes with two equivalents of an ynamine, such as this compound, can lead to the synthesis of tetraamino-substituted cyclopentadienone iron complexes. nih.govnih.gov These reactions typically proceed via a cyclization pathway where the iron center mediates the coupling of the alkyne units.

(Cyclopentadienone)iron tricarbonyl complexes are known to be catalytically active in a variety of transformations, and their activity is attributed to the non-innocent nature of the cyclopentadienone ligand. nih.gov The synthesis of tetraamino-substituted derivatives offers a route to electronically rich cyclopentadienone ligands, which can in turn influence the catalytic properties of the iron center. The general synthetic route involves the reaction of an iron carbonyl source with the desired ynamine. nih.gov These complexes are of interest for their potential applications in homogeneous catalysis, particularly in hydrogenation and transfer hydrogenation reactions. nih.govnih.gov

Zirconium and Titanium Complexes: Formation of Unusual Metallacycles and Fulvene Derivatives

The reactivity of this compound with early transition metal complexes of zirconium and titanium leads to the formation of a variety of interesting and often unusual metallacyclic structures. rsc.org Zirconocene and titanocene (B72419) complexes, when reacted with alkynes, can form stable metallacyclopropenes. These three-membered rings are highly reactive and can undergo further reactions with unsaturated molecules to form larger, five-membered metallacycles. rsc.org

Iridium Complexes: Ligand Coupling and Rearrangement Processes

The interaction of ynamines, including this compound, with iridium centers can lead to a variety of complex transformations, including ligand coupling and rearrangements. While specific studies detailing the intricate reactions of this compound with iridium complexes are not extensively documented in publicly available literature, the reactivity of related alkynes and iridium species provides a framework for understanding potential transformations.

Iridium complexes are well-known to catalyze a diverse array of coupling reactions. nih.govresearchgate.netnih.gov For instance, iridium(I) complexes have been shown to catalyze the germylative coupling reaction between terminal alkynes and iodogermanes, proceeding through the activation of the C(sp)-H bond. nih.gov Furthermore, iridium(I) catalysts have been employed in the coupling of (Z)-2-en-4-yn-1-ols with activated alkynes to synthesize 7-oxanorbornadienes. researchgate.net

In the context of ligand coupling, rhodium and iridium complexes containing 2-(diphenylphosphanyl)anilido ligands react with phenylacetylene (B144264) and dimethyl acetylenedicarboxylate, leading to oxidative addition and the formation of irida(III)cyclopropene-like complexes. rsc.org These examples of iridium-mediated alkyne reactivity suggest that this compound, upon coordination to an iridium center, could undergo intramolecular or intermolecular coupling reactions. The electron-rich nature of this compound would likely influence the electronic properties of the iridium center, potentially facilitating reductive elimination or other bond-forming steps.

Rearrangement processes are also a plausible reaction pathway. The high electron density on the alkyne carbons of this compound could promote migratory insertion reactions or cyclometalation, where a C-H bond from one of the ethyl groups interacts with the iridium center. While direct evidence for such rearrangements with this compound on an iridium platform is scarce, the fundamental principles of organometallic chemistry support the potential for such transformations.

Reactions with Main Group Elements

This compound exhibits significant reactivity towards main group elements, attributable to the nucleophilic character of its acetylenic carbons. These reactions often lead to the formation of novel cyclic and heterocyclic structures.

The reaction of bis(diethylamino)acetylene with tin(II) chloride (SnCl₂) and germanium(II) chloride-dioxane adduct (GeCl₂·dioxane) provides a direct route to the formation of stable adducts. nih.gov These reactions are believed to proceed through the dimerization of the ynamine at the metal center.

The initial step involves the coordination of two molecules of this compound to the tin or germanium center. This is followed by a metal-mediated head-to-tail cyclodimerization of the ynamine ligands. The resulting products are tetraaminocyclobutadiene complexes, where the four-membered ring is stabilized by the coordination of the tin or germanium dihalide.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Bis(diethylamino)acetylene | Tin(II) chloride (SnCl₂) | Tin(II)-stabilized tetraaminocyclobutadiene | nih.gov |

| Bis(diethylamino)acetylene | Germanium(II) chloride-dioxane | Germanium(II)-stabilized tetraaminocyclobutadiene | nih.gov |

These tetraaminocyclobutadiene complexes are of significant interest due to the unusual electronic structure of the cyclobutadiene (B73232) ring, which is rendered highly electron-rich by the four amino substituents. The formation of these complexes highlights the ability of this compound to act as a building block for complex cyclic systems under the influence of main group element halides.

While the direct reaction of this compound with boron halides to form boracyclobutenes is not well-documented, the synthesis of these boron-containing heterocycles can be achieved through transmetallation reactions. This synthetic strategy typically involves the reaction of a pre-formed organometallic complex with a boron halide.

A relevant synthetic route to boracyclobutenes involves the transmetallation of titanacyclobutene complexes with dihaloorganoboranes. ualberta.ca This process demonstrates the feasibility of transferring a four-membered ring from one metal to another, in this case from titanium to boron.

Given that this compound can form stable adducts with tin and germanium, it is conceivable that these adducts could serve as precursors for the synthesis of boracyclobutenes. A hypothetical transmetallation reaction would involve the reaction of a tin- or germanium-stabilized tetraaminocyclobutadiene complex with a suitable boron halide, such as dichlorophenylborane. This would potentially lead to the displacement of the tin or germanium moiety and the formation of a boracyclobutene ring system bearing four amino substituents.

| Precursor | Reagent | Product Type | Reference |

| Titanacyclobutene complexes | Dihaloorganoboranes | Boracyclobutenes | ualberta.ca |

This transmetallation approach offers a potential, albeit currently undemonstrated, pathway to novel boracyclobutene derivatives functionalized with diethylamino groups, leveraging the established reactivity of this compound with other main group elements.

Reactivity Profiles and Mechanistic Investigations

Cycloaddition Reactions

The electron-rich nature of the alkyne moiety in diethylaminoacetylene renders it an excellent participant in various cycloaddition reactions. It readily engages with a diverse array of reaction partners, leading to the formation of a wide range of cyclic structures.

[2+2] Cycloadditions: Dimerization to Cyclobutadiene (B73232) Species

Ynamines, including this compound, are known to undergo [2+2] cycloaddition reactions, most notably dimerization, to form highly substituted cyclobutadiene species. This reactivity is a direct consequence of the high electron density of the alkyne. The dimerization can lead to different isomers, namely tetraamino-1,3-cyclobutadienes and tetraamino-1,2-cyclobutadienes.

The formation of tetraamino-1,3-cyclobutadiene derivatives often occurs in the presence of Lewis acids. For instance, the reaction of dipiperidinoacetylene, a related diaminoacetylene, with tin(II) chloride (SnCl₂) or germanium(II) chloride (GeCl₂·dioxane) affords the corresponding 1,2,3,4-tetrapiperidino-1,3-cyclobutadiene metal dichloride complexes. d-nb.inforesearchgate.netnih.gov A similar reactivity pattern was observed earlier with bis(dimethylamino)acetylene, which cyclized upon protonation or alkylation. d-nb.info The reaction of dipiperidinoacetylene with dimethyltin (B1205294) dichloride also yields a tin-stabilized cyclobutadienyl system via a [2+2] cycloaddition. d-nb.info

Heating neat dipiperidinoacetylene at 110°C leads to the formation of its dimer, 1,3,4,4-tetrapiperidino-3-buten-1-yne. d-nb.infonih.gov This dimer serves as a precursor for the synthesis of tetraamino-1,2-cyclobutadiene complexes. d-nb.info The reaction of this dimer with stoichiometric amounts of SnCl₂ or GeCl₂·dioxane results in the formation of 1,3,4,4-tetrapiperidino-1,2-cyclobutadiene tin and germanium dichloride complexes. d-nb.infonih.gov Similarly, dimorpholinoacetylene dimerizes upon heating to form 1,1,2,4-tetramorpholino-1-buten-3-yne, which is then used to synthesize transition-metal complexes of 1,3,4,4-tetramorpholino-1,2-cyclobutadiene. nih.gov It is important to note that cyclobutadiene itself is highly reactive and readily dimerizes via a Diels-Alder reaction at temperatures above 35 K. wikipedia.orgresearchgate.net

| Ynamine Derivative | Reaction Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Dipiperidinoacetylene | 0.5 equiv. SnCl₂ or GeCl₂·dioxane | 1,2,3,4-Tetrapiperidino-1,3-cyclobutadiene metal complex | Formation of a stabilized 1,3-cyclobutadiene system. | d-nb.inforesearchgate.netnih.gov |

| Dipiperidinoacetylene | Heating neat at 110°C for 16h | 1,3,4,4-Tetrapiperidino-3-buten-1-yne (dimer) | Clean dimerization to an enyne precursor. | d-nb.infonih.gov |

| 1,3,4,4-Tetrapiperidino-3-buten-1-yne | Stoichiometric SnCl₂ or GeCl₂·dioxane | 1,3,4,4-Tetrapiperidino-1,2-cyclobutadiene metal complex | Isomeric 1,2-cyclobutadiene complex formation from the dimer. | d-nb.infonih.gov |

| Dimorpholinoacetylene | Heating in toluene (B28343) at 110°C for 24h | 1,1,2,4-Tetramorpholino-1-buten-3-yne (dimer) | Dimerization in solution to form the precursor for 1,2-cyclobutadiene complexes. | nih.gov |

Diels-Alder Type Reactions as Electron-Rich Dienophiles

In the context of Diels-Alder reactions, a [4+2] cycloaddition, this compound functions as a potent electron-rich dienophile. wikipedia.orglibretexts.orgorganic-chemistry.org The high-lying highest occupied molecular orbital (HOMO) of the ynamine readily interacts with the lowest unoccupied molecular orbital (LUMO) of an electron-deficient diene. organic-chemistry.orgmasterorganicchemistry.com This "normal-electron-demand" Diels-Alder reaction is a powerful tool for the construction of six-membered rings. wikipedia.orgnih.gov

The reactivity of dienophiles in Diels-Alder reactions is significantly enhanced by the presence of electron-withdrawing groups. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com Conversely, electron-donating groups on the diene accelerate the reaction. libretexts.orgmasterorganicchemistry.com Ynamines, being highly electron-rich, are therefore excellent dienophiles for reactions with electron-deficient dienes, such as 1,2,4,5-tetrazines. nih.gov The reaction of ynamines with such dienes leads to the formation of substituted cyclohexene (B86901) derivatives or, in the case of acetylenic dienophiles, 1,4-dihydrobenzene derivatives. organicreactions.org

Exploration of [3+2] and [4+3] Cycloadditions with Diverse Dipolarophiles

Beyond the well-established [2+2] and [4+2] cycloadditions, this compound and its derivatives are capable of participating in other modes of cycloaddition, including [3+2] and [4+3] cycloadditions. These reactions provide access to five- and seven-membered ring systems, respectively.

[3+2] Cycloadditions involve the reaction of a three-atom dipole with a two-atom dipolarophile. nih.govuchicago.eduyoutube.com In this context, this compound can act as the two-atom component, reacting with various 1,3-dipoles. The versatility of this approach allows for the synthesis of a wide array of heterocyclic compounds. nih.govrsc.org For example, ynamides have been shown to undergo [3+2] cycloadditions to furnish pyrrole (B145914) scaffolds. rsc.org The reaction of tertiary amine N-oxides with silyl (B83357) imines to form 1,2-diamines proceeds via a [3+2] cycloaddition as a key step. nih.gov

[4+3] Cycloadditions offer a direct route to seven-membered rings by combining a four-atom π-system (diene) with a three-atom π-system (often an allyl or oxyallyl cation). scispace.comwikipedia.orgrsc.orgillinois.edu While the diene typically provides the four-atom component, the versatility of ynamine chemistry allows for pathways where derivatives of this compound could potentially be involved in the formation of the three-atom partner or react with a pre-formed three-atom system. For instance, gold-catalyzed [4+3] cycloaddition reactions of 3-en-1-ynamides with isoxazoles have been developed to synthesize 4H-azepines. rsc.orgscispace.com

Rearrangement Reactions Involving this compound Derivatives

The unique electronic and structural features of molecules derived from this compound make them susceptible to various rearrangement reactions. These transformations often lead to complex and synthetically valuable molecular architectures.

Sigmatropic Rearrangements in Derived Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orglibretexts.orgyoutube.com Systems derived from this compound can undergo such rearrangements, leading to new structural isomers. These reactions are classified by an order term [i,j], which denotes the migration of a σ-bond. wikipedia.org

A notable example is the nih.govnih.gov-sigmatropic rearrangement. Ynamides, which are N-alkyne compounds, can be transformed into α-amino allenephosphonates through a nih.govnih.gov-sigmatropic rearrangement of intermediate propargyl phosphites. nih.gov Another significant class is the nih.govnih.gov-sigmatropic rearrangement, which includes the well-known Cope and Claisen rearrangements. libretexts.org While direct examples involving this compound are specific to the derived systems, the principle of sigmatropic shifts is a key aspect of the reactivity of unsaturated systems. nih.gov For instance, the Cope rearrangement involves a nih.govnih.gov shift in a 1,5-diene. libretexts.org

Intramolecular C-H Bond Activation and Hydrogen Transfer in Metallacycles

In the context of organometallic chemistry, this compound can be incorporated into metallacyclic structures. Within these complexes, intramolecular C-H bond activation and subsequent hydrogen transfer can occur. These processes are fundamental in many catalytic cycles.

Insertion Reactions into Metal-Ligand Bonds

The insertion of unsaturated molecules into metal-ligand bonds is a fundamental process in organometallic chemistry, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This compound, as an electron-rich alkyne, readily participates in such reactions, particularly with transition metal complexes. These reactions typically involve the coordination of the ynamine to the metal center, followed by the migratory insertion of the alkyne into a pre-existing metal-ligand bond, such as a metal-hydride or metal-carbon bond.

The general mechanism for a 1,1-migratory insertion involves the transfer of a ligand, such as a hydride or an alkyl group, from the metal to one of the carbon atoms of the coordinated ynamine. libretexts.org This process results in the formation of a new, more complex ligand and a vacant coordination site on the metal, which can then be occupied by another ligand.

Table 1: General Insertion Reactions of Alkynes into Metal-Ligand Bonds

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| Metal-Hydride Complex | This compound | Metal-Alkenyl Complex | Formation of a metal-carbon bond and a carbon-hydrogen bond. |

| Metal-Alkyl Complex | This compound | Metal-Alkenyl Complex | Formation of a new carbon-carbon bond. |

Research into the reactivity of ynamines has shown that they can undergo insertion into various metal-ligand bonds. For instance, the insertion of an ynamine into a metal-hydride bond is a key step in many catalytic hydroamination reactions. libretexts.org While direct studies on this compound might be limited, the behavior of related ynamides provides significant insight. Ynamides, which have an electron-withdrawing group on the nitrogen, have been extensively studied and show diverse reactivity in transition metal-catalyzed transformations. acs.orgsioc-journal.cn These reactions often proceed through intermediates formed by the insertion of the ynamide into a metal-ligand bond.

In the context of metal-carbon bonds, the insertion of this compound can lead to the formation of vinyl-metal species. For example, the reaction with a methyl-zirconium complex has been shown to result in the insertion of a diazoalkane into the zirconium-carbon bond, a process analogous to what would be expected with an ynamine. rsc.org Such reactions are pivotal in the construction of complex organic molecules and polymers. The insertion of alkynes into manganacycles has also been studied in detail, providing a comprehensive model for the migratory insertion process in C-C bond formation. nih.gov

Oxidative Coupling and Cyclooligomerization Processes

Beyond simple insertion reactions, this compound can engage in more complex transformations such as oxidative coupling and cyclooligomerization, often catalyzed by transition metal complexes. These processes leverage the high reactivity of the ynamine to construct cyclic and polycyclic structures.

Oxidative coupling involves the reaction of two or more unsaturated molecules, such as this compound, at a metal center, leading to the formation of a new metallacycle and an increase in the oxidation state of the metal. This metallacyclic intermediate can then undergo further reactions, such as reductive elimination, to release the coupled organic product and regenerate the active catalyst.

For instance, the coupling of two molecules of an ynamine at a low-valent metal center can lead to the formation of a metallacyclopentadiene. This intermediate can then react with other substrates or undergo reductive elimination to form a substituted butadiene. While specific examples with this compound are not extensively documented, the general reactivity pattern of ynamines and ynamides in the presence of transition metals strongly suggests its capability to undergo such transformations. acs.orgnih.gov

Cyclooligomerization reactions, such as [2+2+2] cycloadditions, are powerful methods for the synthesis of substituted aromatic and heterocyclic compounds. In these reactions, a transition metal catalyst templates the assembly of three unsaturated molecules. This compound, with its activated triple bond, is an excellent candidate for participation in such reactions. The catalytic cycle typically involves the sequential oxidative coupling of the alkyne units on the metal center to form a metallacyclopentadiene, followed by the insertion of a third unsaturated molecule and subsequent reductive elimination to yield the cyclic product. The use of ynamides in various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, has been well-established, leading to the formation of diverse nitrogen-containing heterocycles. rsc.org

Table 2: Cycloaddition Reactions Involving Ynamides

| Reaction Type | Reactants | Catalyst Type | Product |

| [3+2] Cycloaddition | N-propargyl ynamides and styrenes | Copper-based | Polycyclic pyrroles |

| [4+2] Cycloaddition | Ynamides and o-quinone methides | Gold-based | 4-amino-2H-chromenes |

The ability of ynamides to participate in these complex catalytic cycles highlights the potential of this compound as a building block in the synthesis of functionalized cyclic molecules. The electron-donating nature of the diethylamino group can influence the regioselectivity and stereoselectivity of these cycloaddition reactions, offering a handle for controlling the outcome of the transformation.

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving ynamides like diethylaminoacetylene. researchgate.net DFT calculations enable detailed mapping of potential energy surfaces for various transformations, providing critical information about the feasibility and nature of reaction pathways. researchgate.net

Researchers utilize DFT to investigate cycloaddition reactions, a common reactivity mode for this compound. For instance, in [8+2] cycloadditions with dienylfurans, DFT studies have shown that the reaction proceeds through a stepwise mechanism. nih.gov The process is initiated by the attack of the diene substituent on the activated alkyne, leading to the formation of a diradical intermediate. nih.gov This intermediate subsequently undergoes ring closure to yield the final cycloadduct. nih.gov DFT calculations are crucial for identifying and characterizing the transition states (TS) and intermediates along these pathways. pku.edu.cn For example, in some cycloadditions, zwitterionic intermediates are formed, and their stability and subsequent transformations can be modeled. pku.edu.cn

The level of theory and the basis set used in DFT calculations are critical for obtaining accurate results. researchgate.net Methods such as B3LYP and M06 are commonly employed, often with basis sets like 6-31G(d,p) or larger to properly account for electron correlation and polarization effects. researchgate.netunimib.it These calculations can determine activation free energies, which indicate the kinetic favorability of a particular reaction path. pku.edu.cn For example, a study on the gas-phase elimination of a related amino-functionalized compound used DFT to compare different proposed mechanisms, finding that a four-centered cyclic transition state was significantly lower in energy than a path involving anchimeric assistance, thereby clarifying the operative mechanism. researchgate.net

By analyzing parameters like bond lengths, charge distributions, and vibrational frequencies of the calculated stationary points (reactants, intermediates, transition states, and products), a comprehensive understanding of the reaction mechanism is achieved. researchgate.net

Table 1: Representative DFT Findings on Ynamide Reaction Mechanisms

| Study Focus | Computational Method | Key Findings |

| [8+2] Cycloaddition | DFT (unspecified) | Reaction proceeds stepwise via a diradical intermediate; activation barriers and reaction favorability were determined. nih.gov |

| Gas-Phase Elimination | B3LYP/6-31G(d,p) | A four-centered cyclic transition state is favored over a mechanism involving anchimeric assistance from the nitrogen atom. researchgate.net |

| 1,3-Dipolar Cycloaddition | M06/Def2-SVP | Calculations elucidated the role of catalysts and the formation of metallacycle intermediates in promoting cycloadditions. unimib.it |

| [4+2] vs. [8+2] Cycloaddition | DFT (unspecified) | The regiochemistry is driven by the formation of a stable aromatic benzene (B151609) ring in the product for certain substrates. nih.gov |

Quantum Chemical Analysis of Electronic Structures and Bonding

Quantum chemical calculations are fundamental to understanding the unique electronic properties and bonding characteristics of this compound. The molecule belongs to the ynamide class, which is characterized by a nitrogen atom directly attached to an acetylenic carbon. This arrangement leads to a significant "push-pull" electronic effect. The nitrogen atom's lone pair of electrons donates into the π-system of the carbon-carbon triple bond, a phenomenon that can be quantified through computational analysis. qucosa.de

This electron donation increases the electron density on the alkyne, particularly on the β-carbon, making it highly nucleophilic. This polarization is a key factor governing the molecule's reactivity. Methods for analyzing chemical bonding in real space can be derived from quantum mechanical calculations to partition space into chemically meaningful domains, providing insights into electron localization and delocalization. qucosa.de

Analysis of the frontier molecular orbitals (FMOs) is particularly revealing. For this compound, the Highest Occupied Molecular Orbital (HOMO) is significantly raised in energy due to the influence of the nitrogen lone pair. This high-energy HOMO is primarily localized on the ynamine moiety and is responsible for the compound's nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the π* orbitals of the C≡C bond. The energy gap between the HOMO and LUMO is a critical parameter for predicting reactivity. unimib.it

Table 2: Calculated Electronic Properties of a Model Ynamide

| Property | Description | Typical Calculated Value/Observation |

| N-C(sp) Bond Length | The bond between the nitrogen and the triple-bonded carbon. | Shorter than a typical N-C single bond, indicating partial double bond character due to electron donation. |

| C≡C Bond Length | The triple bond of the acetylene (B1199291) moiety. | Slightly longer than in a non-substituted alkyne, reflecting the increased electron density in the antibonding orbitals. |

| Natural Atomic Charge | Charge distribution calculated by methods like Natural Bond Orbital (NBO) analysis. | Significant negative charge on the β-carbon atom, confirming its nucleophilic character. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Significantly higher than in simple alkynes, indicating greater propensity to donate electrons. |

Assessment of Aromaticity in Derived Cyclic Systems (e.g., Tetraaminocyclobutadiene Dications using NICS and Current Density Analysis)

This compound can serve as a precursor for novel cyclic systems whose electronic properties, such as aromaticity, can be assessed computationally. A prominent example is the formation of tetraaminocyclobutadiene dications through the [2+2] cyclodimerization of two aminoacetylene molecules. While cyclobutadiene (B73232) itself is a classic anti-aromatic compound with 4 π-electrons, the corresponding dication has only 2 π-electrons. According to Hückel's rule (4n+2 π-electrons), this dicationic system is predicted to be aromatic (with n=0).

Computational methods are essential for quantifying the aromaticity of such species. Two powerful techniques are Nucleus-Independent Chemical Shift (NICS) and magnetically induced current density analysis. nih.gov

NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding tensor. A negative NICS value (specifically, the NICS(1)zz value, taken 1 Å above the ring plane) is a strong indicator of a diatropic ring current, which is the hallmark of aromaticity.

Current density analysis provides a visual and quantitative map of how electrons flow in the presence of an external magnetic field. researchgate.netrsc.org In aromatic systems, a strong, continuous diatropic (clockwise) current flows around the ring's perimeter. researchgate.netrsc.org In contrast, anti-aromatic systems exhibit a paratropic (counter-clockwise) current. rsc.org Computational visualization of these current density maps offers an unambiguous confirmation of a system's aromatic or anti-aromatic character. researchgate.net For the tetraaminocyclobutadiene dication, these calculations would be expected to show a strong diatropic ring current, confirming its aromatic nature.

Table 3: Comparison of Calculated Aromaticity Indicators

| Compound | π-Electrons | Aromaticity Status | Expected NICS(1)zz Value | Expected Ring Current |

| Benzene | 6 | Aromatic | Strongly Negative | Diatropic |

| Cyclobutadiene | 4 | Anti-Aromatic | Strongly Positive | Paratropic |

| Tetraaminocyclobutadiene Dication | 2 | Predicted Aromatic | Strongly Negative | Diatropic |

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry offers powerful predictive models for the reactivity and selectivity of this compound in various organic transformations. rsc.org By moving beyond simple electronic properties, modern approaches can forecast the outcomes of reactions with increasing accuracy. nih.gov Machine learning frameworks, trained on large datasets of experimental reactions, can recognize complex patterns of reactivity that are not immediately obvious from simple structural analysis. researchgate.netnih.gov

For this compound, reactivity prediction is rooted in its distinct electronic structure. As established by quantum chemical analysis, the molecule functions as a potent nucleophile due to its high-energy HOMO. Computational models can quantify this nucleophilicity and compare it to potential electrophilic partners to predict whether a reaction will occur.

Furthermore, these models can predict selectivity:

Regioselectivity: In reactions with unsymmetrical electrophiles, calculations can determine which of the two acetylenic carbons is more likely to react. By modeling the transition states for both possible pathways, the one with the lower activation energy can be identified as the favored regioisomer.

Stereoselectivity: For reactions that can form different stereoisomers, computational methods can calculate the energies of the diastereomeric transition states. The energetic difference between these states allows for the prediction of the product's stereochemical outcome.

These predictive models are not just academic exercises; they provide crucial guidance for synthetic chemists, helping to design experiments, choose appropriate reaction conditions, and avoid unwanted side reactions, thereby accelerating the discovery of new materials and chemical entities. rsc.orgnih.gov

Spectroscopic Parameter Prediction for Structural Elucidation

Computational methods are widely used to predict spectroscopic parameters for molecules like this compound, which is a critical step in structural elucidation and confirmation. mdpi.com By calculating expected spectroscopic data, chemists can compare theoretical spectra to experimental results to verify the identity and purity of a synthesized compound.

NMR Spectroscopy: Quantum chemical software can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with high accuracy. researchgate.net These calculations are typically performed using DFT methods, such as GIAO (Gauge-Independent Atomic Orbital). The predicted shifts for the ethyl protons and the unique acetylenic carbons of this compound can be directly compared to an experimental spectrum.

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated. researchgate.net These computed frequencies correspond to the peaks observed in an infrared (IR) spectrum. A key diagnostic peak for this compound would be the C≡C triple bond stretch. While raw calculated frequencies often have a systematic error, they can be corrected using established scaling factors, leading to excellent agreement with experimental IR spectra. cheminfo.org

The ability to accurately predict these spectra is invaluable. It helps in assigning peaks in a complex experimental spectrum and can be used to distinguish between potential isomers of a reaction product. Software tools have been developed to streamline this workflow, making these powerful computational techniques more accessible to experimental chemists. mdpi.com

Table 4: Example of Predicted vs. Experimental Spectroscopic Data for an Ynamine

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (Cα) | ~85-95 ppm | ~89 ppm |

| ¹³C NMR (Cβ) | ~65-75 ppm | ~70 ppm |

| IR Frequency (νC≡C) | ~2100-2200 cm⁻¹ (scaled) | ~2150 cm⁻¹ |

(Note: Values are representative for a generic ynamine and may vary for this compound specifically.)

Applications in Advanced Organic Synthesis Research

Role as a Versatile Building Block for Complex Organic Architectures

The inherent reactivity of diethylaminoacetylene makes it an invaluable C2 synthon for the construction of intricate organic molecules. Its electron-rich alkyne moiety readily engages in reactions that form new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for assembling complex molecular skeletons. While direct application in the total synthesis of complex natural products is an evolving area of research, its utility is demonstrated in cascade reactions where multiple bonds are formed in a single operation, rapidly increasing molecular complexity from simple precursors. This capacity for streamlined synthesis is crucial in modern organic chemistry, where efficiency and atom economy are paramount. The ability of ynamines like this compound to participate in such complex transformations underscores their potential for building sophisticated architectures that are often found in biologically active compounds and advanced materials.

Utility in the Construction of Heterocyclic Frameworks

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound serves as a powerful precursor for the synthesis of various nitrogen-containing heterocycles, primarily through cycloaddition reactions.

In [4+2] cycloadditions , analogous to the Diels-Alder reaction, this compound can react with 1-azadienes or similar four-atom components to construct six-membered rings like pyridines. rsc.orgsemanticscholar.orgacsgcipr.org The high reactivity of the ynamine often facilitates these reactions under mild conditions. These cycloaddition strategies offer a convergent approach to highly substituted pyridine and quinoline cores, which are prevalent in pharmaceuticals. rsc.orgnih.govresearchgate.netnih.govnih.govorganic-chemistry.orgrsc.orgorientjchem.org

[3+2] cycloadditions represent another major pathway for heterocycle synthesis using this compound. nih.gov By reacting with 1,3-dipoles, such as azides or nitrones, five-membered heterocyclic rings like pyrroles and their derivatives can be efficiently synthesized. nih.govorganic-chemistry.orgmdpi.com The Van Leusen pyrrole (B145914) synthesis, for example, utilizes a related isocyanide as a synthon for a [3+2] cycloaddition to form the pyrrole ring. nih.gov The electron-donating diethylamino group on the alkyne significantly influences the regioselectivity and rate of these cycloaddition reactions.

Furthermore, annulation reactions, often catalyzed by transition metals, provide a direct route to fused heterocyclic systems. For instance, rhodium-catalyzed annulation of (acetylamino)thiophenes with alkynes is a method for constructing thienopyrroles, demonstrating how ynamines can be used to build complex, fused heterocyclic frameworks in a step-economical manner. nii.ac.jp

| Reaction Type | Reactants | Resulting Heterocycle |

|---|---|---|

| [4+2] Cycloaddition | This compound + Azadiene | Pyridine derivative |

| [3+2] Cycloaddition | This compound + 1,3-Dipole (e.g., Azide) | Pyrrole or Triazole derivative |

| Metal-Catalyzed Annulation | This compound + Substituted Arene/Heteroarene | Fused Heterocycle (e.g., Quinolines, Thienopyrroles) |

Participation in Metal-Catalyzed Transformations as Substrate or Ligand

This compound is a valuable participant in a variety of metal-catalyzed transformations, acting either as a reactive substrate or as a ligand that modulates the properties of the metallic center.

As a Substrate: The electron-rich nature of the alkyne in this compound makes it an excellent substrate for activation by carbophilic late transition metals such as gold, palladium, and rhodium.

Gold Catalysis: Gold(I) and Gold(III) catalysts readily activate the triple bond of this compound towards nucleophilic attack. This has been exploited in various cyclization and cycloaddition reactions to form complex carbocyclic and heterocyclic structures. nih.govbeilstein-journals.orgnih.govresearchgate.net The reaction often proceeds through intermediates like gold-vinylidenes or gold-carbenes. nih.gov

Rhodium Catalysis: Rhodium complexes, particularly Rh(III), are effective catalysts for C-H activation and annulation reactions where this compound can serve as the coupling partner. nii.ac.jpnih.govrsc.org These processes allow for the direct formation of fused ring systems by coupling the ynamine with arenes or heteroarenes that possess a directing group, leading to the construction of isoquinolones and other valuable heterocyclic cores. nih.govwhiterose.ac.uk

Palladium Catalysis: In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, ynamines can act as the alkyne component. mdpi.orgyoutube.com While terminal alkynes are more common, the reactivity of ynamines allows them to participate in related transformations, leading to the formation of new C-C bonds with aryl or vinyl halides. thieme.deorganic-chemistry.orgscilit.com

As a Ligand: The nitrogen atom and the π-system of the triple bond in this compound allow it to act as a ligand, coordinating to metal centers. While less common than its role as a substrate, this coordination can influence the catalytic activity and selectivity of a metal complex. The lone pair on the nitrogen can coordinate to the metal, and the alkyne can engage in π-backbonding, potentially stabilizing reactive intermediates in a catalytic cycle.

| Metal Catalyst | Reaction Type | Role of this compound |

|---|---|---|

| Gold (Au) | Cyclization, Cycloaddition | Substrate |

| Rhodium (Rh) | C-H Activation, Annulation | Substrate |

| Palladium (Pd) | Cross-Coupling Reactions | Substrate |

| Various | General Catalysis | Ligand |

Synthesis of Highly Functionalized Aromatic Systems

The synthesis of highly substituted aromatic compounds is a central goal in organic chemistry, and this compound provides a powerful entry point to such systems. Its utility is particularly evident in the construction of functionalized quinolines and other poly-substituted benzenoid systems.

One of the most effective strategies involves the annulation of an existing aromatic ring. For example, the reaction of anilines with two molecules of an acetylene (B1199291) derivative can lead to the formation of a new, fused aromatic ring, yielding a quinoline. nih.gov Metal-free protocols, sometimes using iodine as a catalyst, have been developed for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates, which are structurally related to ynamines. nih.gov The inherent functionality of the diethylamino group in this compound can be carried through the synthesis or transformed to provide a handle for further derivatization, leading to highly functionalized final products. nih.gov

Furthermore, the same cycloaddition and annulation reactions used to form heterocycles can be adapted to create carbocyclic aromatic systems. Benzannulation reactions, where a benzene (B151609) ring is constructed from acyclic precursors, can employ ynamines as a key component, allowing for the regioselective synthesis of polysubstituted aromatic compounds that would be difficult to access through traditional electrophilic aromatic substitution routes.

| Starting Materials | Key Transformation | Product Class | Significance |

|---|---|---|---|

| Aryl Amine + this compound (or analogue) | Annulation/Cyclization | Highly Substituted Quinolines | Access to medicinally important scaffolds. rsc.orgresearchgate.net |

Advanced Spectroscopic and Crystallographic Characterization in Mechanistic Studies

Elucidation of Reaction Mechanisms via Variable-Temperature NMR Spectroscopy

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying the dynamic behavior of molecules in solution. collectionscanada.gc.ca By acquiring NMR spectra at different temperatures, it is possible to gain insight into reaction kinetics, conformational changes, and the presence of transient intermediates that may not be observable at room temperature. collectionscanada.gc.caresearchgate.net

In the context of diethylaminoacetylene chemistry, VT-NMR has been instrumental in probing reaction mechanisms. For instance, in reactions with certain borane (B79455) complexes, dynamic behavior was observed during VT-NMR experiments. collectionscanada.gc.caualberta.ca This behavior was explained by proposing the formation of a ring-opened zwitterionic intermediate that could undergo free rotation about the vinylic boron-carbon bond, a hypothesis supported by the spectroscopic data. collectionscanada.gc.ca

The principles of VT-NMR allow for the determination of key thermodynamic and kinetic parameters. researchgate.net As the temperature is lowered, processes that are rapid on the NMR timescale at room temperature can be slowed down, leading to the decoalescence of averaged signals into distinct resonances for each species in equilibrium. acs.org Conversely, raising the temperature can cause sharp signals from different conformers to broaden and coalesce into a single averaged peak. acs.org Analysis of the coalescence temperature and lineshape allows for the calculation of the activation energy (ΔG‡) for the process. Furthermore, detailed VT-NMR studies can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of equilibrium processes, providing a complete thermodynamic profile of the reaction pathway. researchgate.net

This technique is not limited to studying intermediates but is also widely used to investigate rotational barriers, such as the cis-trans isomerization of amide groups, and other dynamic equilibria. acs.orgcore.ac.uk In reactions involving organometallic complexes with diaminoalkynes, VT-NMR has been used to derive thermodynamic and kinetic parameters for equilibria involving the formation of metallacyclobutadiene species. researchgate.net The ability to directly observe and quantify the energetics of these fundamental steps is crucial for a complete mechanistic understanding.

Structural Confirmation of Novel Compounds and Intermediates through X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides unambiguous proof of molecular structure, including precise bond lengths, bond angles, and stereochemical relationships. This technique is the gold standard for confirming the structures of novel products and for the definitive characterization of stable reaction intermediates.

In the field of ynamine chemistry, X-ray crystallography has been essential for verifying the outcomes of complex reactions. The molecular structures of numerous novel compounds derived from reactions involving diaminoacetylenes have been unequivocally established through X-ray diffraction. researchgate.net This includes the characterization of unique cyclic and organometallic products whose structures could not have been confirmed by spectroscopic methods alone. researchgate.net For example, the structure of a tetraaminocyclobutadiene dication, a product derived from a diaminoacetylene precursor, was confirmed to have a nearly planar C4N4 core via X-ray analysis. researchgate.net

This method is particularly powerful for characterizing reaction intermediates that are stable enough to be crystallized. For instance, an α-acyloxyenamide, a key intermediate in peptide couplings using ynamide reagents, was isolated and analyzed by X-ray crystallography. acs.org The analysis revealed a lengthening of the C(O)–OR bond, which confirmed the high electrophilicity of the acyl group and supported its proposed role as a highly reactive acylating agent. acs.org Similarly, the isolation and crystallographic characterization of a molybdenum metallacyclobutadiene intermediate at low temperature provided direct evidence for its existence on the reaction pathway of alkyne metathesis. researchgate.net

The ability of X-ray diffraction to provide definitive structural data is also critical for correcting structures that may have been misassigned based on other data. ethernet.edu.et By providing a complete three-dimensional map of the molecule, it leaves no ambiguity as to the connectivity and configuration of the atoms.

Application of Multinuclear NMR and Mass Spectrometry for Reaction Monitoring and Product Identification

While VT-NMR provides dynamic information and X-ray crystallography gives static structural snapshots, multinuclear NMR and mass spectrometry are vital tools for tracking the progress of a reaction in real-time and identifying the full spectrum of reactants, intermediates, and products.

Multinuclear NMR Spectroscopy offers a more comprehensive view of molecular structure than proton (¹H) NMR alone. Nuclei such as Carbon-13 (¹³C), Phosphorus-31 (³¹P), and Nitrogen-15 (¹⁵N) are frequently incorporated into reagents or are part of the core structure, and their NMR spectra provide valuable information. researchgate.net The characterization of novel organometallic and boron complexes derived from ynamine-related compounds often relies on a combination of multinuclear NMR techniques to fully define the structure in solution. researchgate.net Because the chemical shift ranges for these nuclei are much larger than for ¹H, spectra often exhibit better signal dispersion with less peak overlap, simplifying analysis. ethernet.edu.et

Mass Spectrometry (MS) is an exceptionally sensitive technique used to determine the molecular weights of compounds in a mixture. nih.gov When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it allows for the monitoring of the consumption of starting materials and the formation of products over time. In studies of ynamine bioconjugation reactions, HPLC and high-resolution mass spectrometry (HRMS) were used to calculate reaction conversion and confirm the identity of the final oligonucleotide conjugate. acs.org Deconvoluted mass spectra provide precise molecular weights that confirm the successful ligation of the starting fragments. acs.org

Modern on-line mass spectrometry techniques enable the direct sampling of a reaction mixture, providing real-time data on its composition. nih.govnih.gov This approach is particularly powerful for detecting short-lived, transient intermediates that cannot be isolated. nih.gov By monitoring the mass-to-charge ratios of all ionic species in the reaction, a detailed kinetic profile can be constructed, offering deep mechanistic insights. wur.nl In the study of ynamide coupling reagents, mass spectrometry was used alongside other techniques to analyze the mechanism, helping to elucidate the role of key intermediates in the peptide bond formation process. acs.org

Together, multinuclear NMR and mass spectrometry provide a powerful analytical suite for identifying products and monitoring the complex transformations that this compound and other ynamines undergo. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems Utilizing Diethylaminoacetylene

The high electron density of the alkyne in this compound makes it an excellent candidate for coordination to transition metals, opening avenues for its use as a ligand or a reactive component in novel catalytic systems. Future research could fruitfully explore its role in activating substrates or participating directly in catalytic cycles.

One promising area is the development of catalysts where this compound acts as a ligand for transition metals such as palladium, gold, or rhodium. The strong σ-donating and π-accepting capabilities of the ynamine moiety could be harnessed to modulate the electronic properties and reactivity of the metal center. This could lead to catalysts with enhanced activity or selectivity for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalizations.

Furthermore, the direct participation of this compound in catalytic cycles is a largely unexplored domain. For instance, its reaction with metal centers could generate novel metal-vinylidene or metal-carbene intermediates, which could then engage in subsequent bond-forming reactions. The development of such catalytic processes would represent a significant advance in ynamine chemistry.

| Catalyst System | Potential Application | Rationale |

| This compound-Palladium Complexes | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Modulation of the electronic properties of the palladium center to enhance catalytic efficiency. |

| This compound-Gold Complexes | Hydroamination/hydroalkoxylation of alkynes | Activation of the alkyne substrate through π-coordination. |

| This compound-Rhodium Complexes | Asymmetric hydrogenation | Formation of chiral catalysts for the synthesis of enantiomerically enriched compounds. |

Synthesis of Advanced Materials Incorporating this compound Motifs

The incorporation of the rigid, linear structure and the inherent reactivity of the this compound unit into polymers and other advanced materials is a promising but underdeveloped field of study. Research in this area could lead to materials with novel electronic, optical, or thermal properties.

A key future direction is the synthesis of conjugated polymers containing the this compound moiety in the polymer backbone. The electron-donating nature of the diethylamino group could lead to polymers with low band gaps, making them suitable for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The Sonogashira coupling reaction could be a viable method for the preparation of such polymers, using dihaloarenes as comonomers.

Moreover, the reactivity of the ynamine functionality could be exploited for the post-polymerization modification of materials. For example, polymers containing pendant this compound groups could be cross-linked or functionalized through cycloaddition reactions, allowing for the tuning of their physical and chemical properties after polymerization. The synthesis of block copolymers incorporating this compound segments could also lead to self-assembling materials with interesting nanostructures.

| Material Type | Potential Property | Synthetic Approach |

| Conjugated Polymers | Low band gap, charge transport | Sonogashira polycondensation of dihaloarenes and bis(diethylamino)butadiyne. |

| Cross-linked Materials | Enhanced thermal stability, solvent resistance | Post-polymerization cycloaddition reactions of polymers with pendant this compound units. |

| Block Copolymers | Self-assembly, nanostructured materials | Living polymerization techniques followed by sequential monomer addition. |

Expansion of this compound Reactivity to Novel Synthetic Methodologies

While the general reactivity of ynamines is understood, the development of novel synthetic methodologies that specifically leverage the unique characteristics of this compound is a key area for future research. Its high reactivity, compared to ynamides, presents both challenges and opportunities for the discovery of new transformations.

A significant area for exploration is the expansion of cycloaddition reactions involving this compound. While Diels-Alder and [2+2] cycloadditions of ynamines are known, a systematic study of the scope and limitations of these reactions with a wide range of dienes, alkenes, and other coupling partners is needed. The high reactivity of this compound may allow for cycloadditions to occur under milder conditions or with less reactive partners than those required for ynamides. Furthermore, the exploration of 1,3-dipolar cycloadditions with azides, nitrile oxides, and other dip

Q & A

Q. Q1. What are the standard synthetic routes for Diethylaminoacetylene, and how can experimental reproducibility be ensured?

Answer: this compound is typically synthesized via nucleophilic substitution reactions involving diethylamine and acetylene derivatives under controlled conditions. Key steps include:

- Reagent purity verification : Use NMR or GC-MS to confirm starting material integrity .

- Reaction optimization : Vary temperature (e.g., 0–60°C) and solvent polarity (e.g., THF vs. DCM) to maximize yield .

- Reproducibility : Document detailed procedures (e.g., inert atmosphere, stoichiometry) in the main text, with extended protocols in supplementary materials .

- Characterization : Include H/C NMR, IR, and elemental analysis for purity validation. For novel derivatives, provide high-resolution mass spectrometry (HRMS) data .

Advanced Mechanistic Studies

Q. Q2. How can researchers investigate the reaction mechanisms of this compound in catalytic systems?

Answer: Mechanistic studies require a combination of experimental and computational approaches:

- Kinetic profiling : Monitor reaction progress via in-situ techniques (e.g., FT-IR or UV-Vis spectroscopy) to identify intermediates .

- Isotopic labeling : Use C or N isotopes to trace bond formation/cleavage pathways .

- DFT calculations : Model transition states and energy barriers using software like Gaussian or ORCA. Compare computational results with experimental kinetic data to validate mechanisms .

- Contradiction resolution : If experimental data conflicts with theoretical models, re-evaluate assumptions (e.g., solvent effects, catalyst decomposition) .

Stability and Degradation Analysis

Q. Q3. What methodologies assess the thermal and photochemical stability of this compound?

Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.

- Accelerated aging studies : Expose samples to elevated temperatures (e.g., 40–80°C) and monitor degradation via HPLC .

- Photostability testing : Use UV chambers (e.g., 254–365 nm) and analyze products via GC-MS.

- Data interpretation : Compare degradation kinetics (e.g., Arrhenius plots) to predict shelf-life under storage conditions .

Data Contradiction and Reproducibility

Q. Q4. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

Answer:

- Source validation : Cross-check data against peer-reviewed journals (avoid non-academic sources like ) .

- Experimental replication : Repeat key experiments (e.g., NMR in deuterated solvents) to confirm spectral assignments .

- Error analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and environmental variables (e.g., humidity) .

- Literature meta-analysis : Compile data from multiple studies to identify trends or outliers (e.g., unexpected coupling constants) .

Computational Modeling Applications

Q. Q5. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Answer:

- Molecular docking : Simulate interactions with catalytic surfaces (e.g., transition metals) using AutoDock Vina .

- Reactivity descriptors : Calculate Fukui indices or HOMO/LUMO energies to predict nucleophilic/electrophilic sites .

- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict yield or regioselectivity .

- Validation : Compare predicted outcomes with small-scale lab experiments (e.g., microreactor trials) .

Advanced Spectroscopic Techniques

Q. Q6. How can advanced NMR techniques resolve structural ambiguities in this compound complexes?

Answer:

- 2D NMR : Use COSY, NOESY, or HSQC to assign stereochemistry and confirm connectivity .

- Dynamic NMR : Study conformational exchange processes (e.g., restricted rotation) by variable-temperature experiments .

- Solid-state NMR : Analyze crystal packing effects for polymorph characterization .

- Data integration : Combine NMR with X-ray crystallography for unambiguous structural elucidation .

Environmental and Safety Considerations

Q. Q7. What protocols ensure safe handling and disposal of this compound in lab settings?

Answer:

- Toxicity screening : Refer to SDS sheets for acute/chronic hazard data (e.g., LD50, LC50) .

- Waste management : Neutralize residues with appropriate quenchers (e.g., aqueous base for acidic byproducts) .

- Exposure mitigation : Use fume hoods and PPE (gloves, goggles) during synthesis .

- Documentation : Record all safety incidents and disposal methods in lab notebooks for regulatory compliance .

Interdisciplinary Applications

Q. Q8. How can this compound be applied in materials science or medicinal chemistry research?

Answer:

- Polymer chemistry : Incorporate into conjugated polymers for optoelectronic devices (e.g., OLEDs) via Sonogashira coupling .

- Drug discovery : Functionalize as a propargylamine precursor for kinase inhibitor synthesis .

- Bioimaging : Label with fluorescent tags (e.g., BODIPY) for cellular tracking via click chemistry .

- Methodological synergy : Combine synthetic protocols with in vitro assays (e.g., cytotoxicity screening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.